molecular formula C7H7N3 B028904 5-Methyl-1H-benzotriazole CAS No. 136-85-6

5-Methyl-1H-benzotriazole

Cat. No. B028904
CAS RN: 136-85-6
M. Wt: 133.15 g/mol
InChI Key: LRUDIIUSNGCQKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methyl-1H-benzotriazole derivatives involves various chemical reactions, starting from basic organic compounds to the target molecule. A practical synthesis method for benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), has been developed as part of green chemistry research, demonstrating an efficient and environmentally friendly approach to obtaining these compounds from methyl nitrite and tetraaminodiphenylmethane (Gu, Yu, Zhang, & Xu, 2009).

Molecular Structure Analysis

Benzotriazoles like 5-Methyl-1H-benzotriazole possess a unique molecular structure characterized by the presence of a triazole ring attached to a benzene ring, with a methyl group at the 5-position enhancing its chemical behavior. The structure and characteristics of benzotriazoles have been extensively studied using various spectroscopic and computational methods to understand their reactivity, stability, and potential applications in different fields.

Chemical Reactions and Properties

Benzotriazoles undergo a range of chemical reactions, including biotransformation in the environment. For example, 5-Methyl-1H-benzotriazole can undergo aerobic biological degradation in activated sludge, leading to the formation of transformation products like 1H-benzotriazole-5-carboxylic acid, which has been detected in wastewater effluents. These transformation products reveal the compound's partial persistence and the various pathways through which it can degrade (Huntscha et al., 2014).

Physical Properties Analysis

The physical properties of 5-Methyl-1H-benzotriazole, such as solubility, melting point, and photostability, are influenced by its molecular structure. Its ability to absorb UV light makes it an effective photostabilizer. The persistence and photostabilizing characteristics of benzotriazole and its derivatives reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments, showing their significance in environmental science (Chung, Lin, & Lin, 2018).

Scientific Research Applications

  • Corrosion Inhibition : It effectively inhibits copper corrosion in acidic sulphate media, with the degree of protection depending on the concentration of Cl ions and organic compounds (Tasić & Antonijevic, 2015). Similar findings were observed in other studies, where 5-substituted benzotriazoles formed protective films on copper surfaces, especially at high pH and noble potential (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991). Moreover, synergistic inhibition of copper corrosion in acidic sulphate solutions has been achieved using 5-methyl-1H-benzotriazole in combination with potassium sorbate and gelatin (Tasić, Antonijevic, Mihajlović, & Radovanović, 2016).

  • Environmental Impact and Toxicity : Benzotriazole and its derivatives, including 5-methyl-1H-benzotriazole, have been identified as emerging environmental pollutants. They can reduce the photochemical behavior of common photosensitizers in aqueous environments, increasing their persistence and risk of exposure (Chung, Lin, & Lin, 2018). These compounds have been found in various water systems and are known to disrupt the molting frequency in aquatic organisms like Daphnia magna, potentially impacting endocrine regulation and affecting survival (Giraudo, Douville, Cottin, & Houde, 2017).

  • Detection and Monitoring : Carbon nanofibers electrodes provide effective performance for detecting benzotriazoles in water samples, which is crucial for environmental monitoring and pollution detection (Muschietti, Serrano, Ariño, Díaz-Cruz, & Díaz-Cruz, 2020).

  • Wastewater Treatment : Plant uptake is a major mechanism for the removal of benzotriazoles in wastewater treatment systems, such as those involving duckweed (Lemna minor) (Gatidou, Oursouzidou, Stefanatou, & Stasinakis, 2017). Activated sludge communities can effectively biodegrade benzotriazoles under various conditions in wastewater treatment plants (Herzog, Lemmer, Huber, Horn, & Müller, 2014).

properties

IUPAC Name

5-methyl-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUDIIUSNGCQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038743
Record name 5-Methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1038743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-benzotriazole

CAS RN

136-85-6
Record name 5-Methylbenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Tolyltriazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylbenzotriazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122012
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Record name 5-Methyl-1H-benzotriazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-TOLYLTRIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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